molecular formula C42H54N4O13 B1240388 Perforomist

Perforomist

Cat. No.: B1240388
M. Wt: 822.9 g/mol
InChI Key: BPXZSHHCUKRDHD-HTLUESNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05)
An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.

Scientific Research Applications

Clinical Efficacy in COPD Treatment

Perforomist (formoterol fumarate) has been extensively studied for its efficacy in the treatment of chronic obstructive pulmonary disease (COPD). A notable study evaluated the safety and efficacy of nebulized formoterol, known as this compound, specifically in patients with COPD. This research, which includes a review of data from its development phase, found that this compound demonstrated a rapid onset of action and maintained effective bronchodilation over 12 weeks. Importantly, it was also observed that the addition of nebulized formoterol to maintenance tiotropium therapy significantly enhanced bronchodilation without increasing adverse reactions. The safety profile of this compound was comparable to placebo and Foradil, another formoterol product, in terms of cardiac rhythm disturbances and other side effects (Gross & Donohue, 2010).

Properties

Molecular Formula

C42H54N4O13

Molecular Weight

822.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate

InChI

InChI=1S/2C19H24N2O4.C4H4O4.H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);1H2/b;;2-1+;/t2*13-,19+;;/m11../s1

InChI Key

BPXZSHHCUKRDHD-HTLUESNNSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O

synonyms

3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate
arformoterol
BD 40A
eformoterol
Foradil
formoterol
formoterol fumarate
formoterol fumarate, ((R*,R*)-(+-))-isomer
formoterol, ((R*,R*)-(+-))-isomer
Oxis

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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